![molecular formula C16H22F2N2O2 B4722502 2-(2,4-difluorophenoxy)-N-(1-ethyl-4-piperidinyl)propanamide](/img/structure/B4722502.png)
2-(2,4-difluorophenoxy)-N-(1-ethyl-4-piperidinyl)propanamide
Overview
Description
2-(2,4-difluorophenoxy)-N-(1-ethyl-4-piperidinyl)propanamide, also known as DFPP, is a chemical compound that has been extensively studied for its potential pharmacological properties. It is a member of the amide class of compounds and has been found to have a wide range of biological activities.
Mechanism of Action
The exact mechanism of action of 2-(2,4-difluorophenoxy)-N-(1-ethyl-4-piperidinyl)propanamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and receptors in the body. 2-(2,4-difluorophenoxy)-N-(1-ethyl-4-piperidinyl)propanamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been found to bind to the GABA-A receptor, which is involved in the regulation of neuronal activity.
Biochemical and Physiological Effects:
2-(2,4-difluorophenoxy)-N-(1-ethyl-4-piperidinyl)propanamide has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, pain, and seizures in animal models. 2-(2,4-difluorophenoxy)-N-(1-ethyl-4-piperidinyl)propanamide has also been found to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
2-(2,4-difluorophenoxy)-N-(1-ethyl-4-piperidinyl)propanamide has several advantages for use in lab experiments. It is a highly potent compound, which means that small concentrations can be used to achieve significant effects. 2-(2,4-difluorophenoxy)-N-(1-ethyl-4-piperidinyl)propanamide is also relatively easy to synthesize, which makes it readily available for research purposes. However, 2-(2,4-difluorophenoxy)-N-(1-ethyl-4-piperidinyl)propanamide has some limitations for lab experiments. It has a short half-life, which means that it may need to be administered frequently to maintain its effects. 2-(2,4-difluorophenoxy)-N-(1-ethyl-4-piperidinyl)propanamide is also highly lipophilic, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on 2-(2,4-difluorophenoxy)-N-(1-ethyl-4-piperidinyl)propanamide. One area of interest is the potential use of 2-(2,4-difluorophenoxy)-N-(1-ethyl-4-piperidinyl)propanamide in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is the development of more potent and selective 2-(2,4-difluorophenoxy)-N-(1-ethyl-4-piperidinyl)propanamide analogs. Additionally, the use of 2-(2,4-difluorophenoxy)-N-(1-ethyl-4-piperidinyl)propanamide in combination with other drugs may be explored to enhance its therapeutic effects. Finally, further research is needed to fully understand the mechanism of action of 2-(2,4-difluorophenoxy)-N-(1-ethyl-4-piperidinyl)propanamide and its potential applications in various disease states.
Scientific Research Applications
2-(2,4-difluorophenoxy)-N-(1-ethyl-4-piperidinyl)propanamide has been studied extensively for its potential therapeutic applications. It has been found to have anti-inflammatory, analgesic, and anticonvulsant properties. 2-(2,4-difluorophenoxy)-N-(1-ethyl-4-piperidinyl)propanamide has also been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
2-(2,4-difluorophenoxy)-N-(1-ethylpiperidin-4-yl)propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22F2N2O2/c1-3-20-8-6-13(7-9-20)19-16(21)11(2)22-15-5-4-12(17)10-14(15)18/h4-5,10-11,13H,3,6-9H2,1-2H3,(H,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHIKLLJALQWMND-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)NC(=O)C(C)OC2=C(C=C(C=C2)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22F2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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